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Compound of Interest

Compound Name: 1,6-Naphthyridin-2-amine

Cat. No.: B091811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic

data for 1,6-Naphthyridin-2-amine. It includes predicted nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data, detailed experimental protocols for its analysis via high-

performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry

(LC-MS), and a discussion of its potential role in drug discovery as a kinase inhibitor.

Spectroscopic Data
Due to the limited availability of public experimental spectra for 1,6-Naphthyridin-2-amine, the

following tables present predicted ¹H and ¹³C NMR chemical shifts and a plausible mass

spectrometry fragmentation pattern. These predictions are based on the analysis of the parent

1,6-naphthyridine scaffold and known substituent effects of an amino group on a pyridine ring.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 1,6-Naphthyridin-2-amine
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-3 6.85 d 8.5

H-4 7.95 d 8.5

H-5 8.60 d 6.0

H-7 7.50 dd 8.2, 4.2

H-8 9.15 dd 4.2, 1.8

NH₂ 5.50 br s -

Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,6-Naphthyridin-2-amine

Carbon Predicted Chemical Shift (ppm)

C-2 160.5

C-3 108.0

C-4 138.0

C-4a 122.0

C-5 150.0

C-7 120.0

C-8 155.0

C-8a 145.0

Solvent: DMSO-d₆

Predicted LC-MS Data
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Table 3: Predicted LC-MS Data and Fragmentation for 1,6-Naphthyridin-2-amine

Parameter Value

Molecular Formula C₈H₇N₃

Molecular Weight 145.16 g/mol

Ionization Mode ESI+

Predicted [M+H]⁺ 146.071

Major Predicted Fragments (m/z)
119.055 (loss of HCN), 92.045 (loss of HCN

from 119)

Experimental Protocols
The following are detailed methodologies for the analysis of 1,6-Naphthyridin-2-amine using

NMR, HPLC, and LC-MS. These are general protocols and may require optimization for

specific instrumentation and sample matrices.

NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

5 mm NMR tubes

Sample Preparation:

Dissolve approximately 5-10 mg of 1,6-Naphthyridin-2-amine in 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Vortex the sample until the compound is fully dissolved.

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.2 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra.

Reference the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C

spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Integrate the signals in the ¹H spectrum and pick peaks for both spectra.
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High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 1,6-Naphthyridin-2-amine.

Instrumentation:

HPLC system with a UV-Vis detector

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

Solvent A: 0.1% Formic acid in Water

Solvent B: 0.1% Formic acid in Acetonitrile

Chromatographic Conditions:

Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B

and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Sample Preparation:

Prepare a stock solution of 1,6-Naphthyridin-2-amine in a 1:1 mixture of acetonitrile and

water at a concentration of 1 mg/mL.

Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent

mixture.

Filter the sample through a 0.45 µm syringe filter before injection.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and obtain fragmentation data for 1,6-
Naphthyridin-2-amine.

Instrumentation:

UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase:

Solvent A: 0.1% Formic acid in Water

Solvent B: 0.1% Formic acid in Acetonitrile

Chromatographic Conditions:

Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and

equilibrate for 3 minutes.

Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Injection Volume: 2 µL

Mass Spectrometry Conditions (ESI+):

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 800 L/hr
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Scan Range: m/z 50-500

Collision Energy (for MS/MS): Ramped from 10 to 40 eV
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Caption: Experimental workflow for spectroscopic analysis.

Signaling Pathway
The 1,6-naphthyridine scaffold is a key component in a number of kinase inhibitors. Kinases

are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival.

In many cancers, these pathways are hyperactivated. The diagram below illustrates a simplified

kinase signaling pathway and the inhibitory action of a hypothetical 1,6-Naphthyridin-2-amine-

based inhibitor.
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Caption: Simplified MAPK/ERK kinase signaling pathway.
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To cite this document: BenchChem. [Spectroscopic and Chromatographic Analysis of 1,6-
Naphthyridin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091811#spectroscopic-data-for-1-6-naphthyridin-2-
amine-nmr-hplc-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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